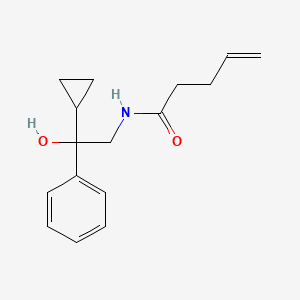
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide: is an organic compound with a complex structure that includes a cyclopropyl group, a hydroxy group, and a phenyl group attached to an ethyl chain, which is further connected to a pent-4-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diiodomethane and a zinc-copper couple.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using osmium tetroxide (OsO4) followed by sodium bisulfite (NaHSO3).
Attachment of the phenyl group: This step can involve a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Formation of the pent-4-enamide moiety: This can be achieved through an amide coupling reaction, using pent-4-enoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide can undergo oxidation to form a ketone or aldehyde, using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the amide group to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: HNO3 for nitration, Br2 for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and phenyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
N-(2-hydroxy-2-phenylethyl)pent-4-enamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)pent-4-enamide: Lacks the phenyl group, which may affect its ability to participate in π-π interactions.
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butanamide: Has a different chain length, which can influence its physical and chemical properties.
Uniqueness: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide is unique due to the presence of all three functional groups (cyclopropyl, hydroxy, and phenyl) in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-9-15(18)17-12-16(19,14-10-11-14)13-7-5-4-6-8-13/h2,4-8,14,19H,1,3,9-12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSYWOOAAULKKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

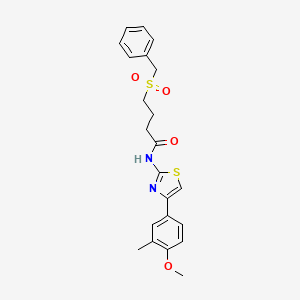
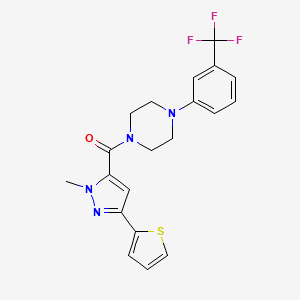
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)
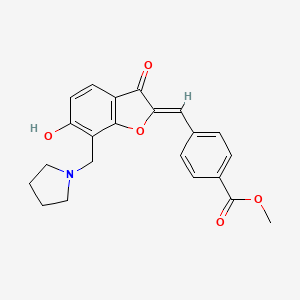
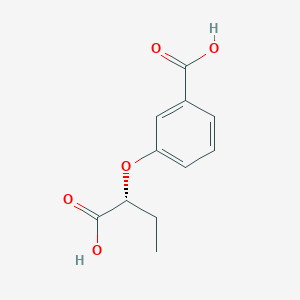
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B2358155.png)
![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)
![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2358162.png)

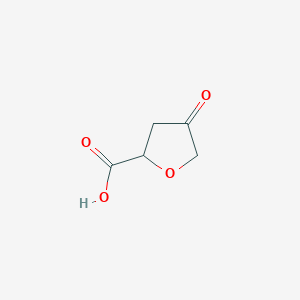
![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)
